tert-butyl 3-bromo-2-(bromomethyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-2-(bromomethyl)propanoate: is an organic compound with the molecular formula C8H14Br2O2. It features a central propane chain with a bromine atom at the third carbon (C-3) and a bromomethyl group (CH₂Br) at the second carbon (C-2). The tert-butyl group (C(CH₃)₃) is attached to the carboxylic acid group (COOH) through an ester linkage (C-O-C) at the first carbon (C-1). This compound is commonly used in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-2-(bromomethyl)propanoate can be synthesized from 3-bromo-2-(bromomethyl)propionic acid and isobutylene. The reaction involves the esterification of the carboxylic acid group with isobutylene under acidic conditions . The reaction conditions typically include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of excess reactants to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl 3-bromo-2-(bromomethyl)propanoate is susceptible to nucleophilic substitution reactions.
Elimination Reactions: Under specific conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Deprotection Reactions: The tert-butyl group can be cleaved under acidic or basic conditions to reveal the underlying carboxylic acid functionality.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) and sodium hydride (NaH).
Deprotection: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and basic conditions using sodium hydroxide (NaOH).
Major Products:
- Substituted propanoates
- Alkenes
- Carboxylic acids
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-2-(bromomethyl)propanoate is widely used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated compounds on biological systems. It serves as a model compound for investigating the reactivity and toxicity of brominated organic molecules.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure and reactivity make it a versatile intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2-(bromomethyl)propanoate involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, allowing for nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 3-bromopropanoate: Similar structure but lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
tert-Butyl bromoacetate: Contains a bromine atom at the second carbon instead of the third, leading to different reactivity and applications.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a tert-butyldimethylsiloxy group instead of the carboxylic acid ester, resulting in different chemical properties and uses.
Uniqueness: tert-Butyl 3-bromo-2-(bromomethyl)propanoate is unique due to the presence of both a bromomethyl group and a tert-butyl ester. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
75509-27-2 |
---|---|
Molecular Formula |
C8H14Br2O2 |
Molecular Weight |
302 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.